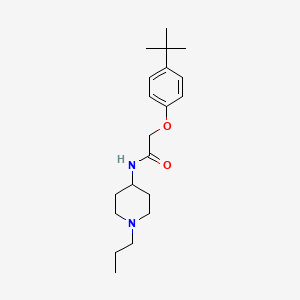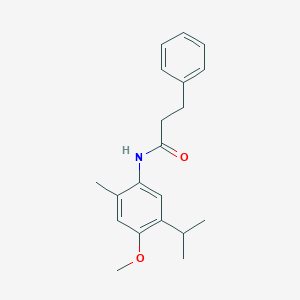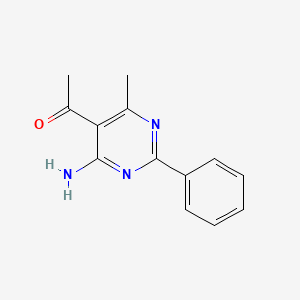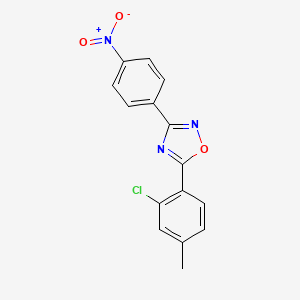![molecular formula C20H23N3O2 B5828519 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2-methylpropoxy)benzamide](/img/structure/B5828519.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2-methylpropoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2-methylpropoxy)benzamide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2-methylpropoxy)benzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or other suitable formylating agents.
Alkylation: The benzimidazole core is then alkylated with 2-chloroethylamine to introduce the ethyl group.
Amidation: The final step involves the reaction of the alkylated benzimidazole with 4-(2-methylpropoxy)benzoyl chloride to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzamide group.
Substitution: Substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2-methylpropoxy)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an allosteric activator of human glucokinase, which could be beneficial in the treatment of type-2 diabetes.
Antibacterial Activity: Derivatives of benzimidazole have shown significant antibacterial activity, making this compound a candidate for developing new antimicrobial agents.
Biological Studies: The compound is used in molecular docking studies to understand its interactions with various biological targets.
Mecanismo De Acción
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets. For instance, as an allosteric activator of glucokinase, it binds to the allosteric site of the enzyme, enhancing its catalytic activity. This interaction is facilitated by hydrogen bonding with key residues in the enzyme’s active site .
Comparación Con Compuestos Similares
Similar Compounds
N-(1-(1H-benzimidazol-2-yl)ethyl)benzamide: Another benzimidazole derivative with similar biological activities.
N-((1H-benzimidazol-2-yl)methyl)-2-substituted-3H-benzimidazol-5-amine: Known for its antibacterial properties.
Uniqueness
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2-methylpropoxy)benzamide stands out due to its specific structural modifications, which enhance its binding affinity and selectivity for glucokinase. This makes it a promising candidate for therapeutic applications in diabetes management .
Propiedades
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14(2)13-25-16-9-7-15(8-10-16)20(24)21-12-11-19-22-17-5-3-4-6-18(17)23-19/h3-10,14H,11-13H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMRLRSTQVLOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NCCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B5828440.png)
![N-{4-[(3-phenyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5828445.png)
![N-benzyl-N-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5828457.png)
![N-benzyl-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5828463.png)
![4-Methyl-3-{[(phenylacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B5828474.png)





![(5E)-1-(4-fluorophenyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5828532.png)

![3-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B5828549.png)

